9-methyl-N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Description
9-methyl-N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C18H12N4O4S and its molecular weight is 380.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that thieno[3,2-d]pyrimidines, a class of compounds to which our compound belongs, have diverse biological activities . They are often used in the development of therapeutic agents due to their structural diversity .
Mode of Action
It is known that pyrimidine derivatives can exert their effects by resembling the structure of the nucleotide base pair of dna and rna, which allows them to interact with these macromolecules . This interaction can lead to various changes in the cell, depending on the specific targets of the compound.
Biochemical Pathways
It is known that pyrimidine derivatives can affect a wide range of biological processes due to their structural similarity to the nucleotide base pair of dna and rna .
Result of Action
It is known that pyrimidine derivatives can have a wide range of biological effects, including anticancer , antiviral , antimicrobial , and anti-inflammatory activities.
Biological Activity
9-methyl-N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a synthetic compound belonging to the class of thieno[2,3-d]pyrimidines. This compound has garnered interest due to its potential biological activities, including anticancer properties and effects on various biochemical pathways. This article synthesizes current knowledge regarding its biological activity, supported by research findings and data tables.
- Molecular Formula : C₁₈H₁₂N₄O₄S
- Molecular Weight : 380.38 g/mol
- Purity : Typically around 95% .
The biological activity of pyrimidine derivatives, including this compound, is often attributed to their structural similarity to nucleotide bases. This allows them to interact with DNA and RNA, potentially influencing various cellular processes:
- Target Interaction : Thieno[2,3-d]pyrimidines can act as enzyme inhibitors or receptor antagonists.
- Biochemical Pathways : These compounds may affect pathways involved in cell proliferation and apoptosis, making them candidates for anticancer therapies .
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities:
- Anticancer Activity :
- CNS Activity :
- Hypotensive Effects :
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of tumor growth | |
CNS Activity | Potential anxiolytic effects | |
Hypotensive Effects | Reduction in blood pressure |
Detailed Research Findings
- Anticancer Studies :
- CNS Effects :
- Cardiovascular Implications :
Properties
IUPAC Name |
10-methyl-N-(4-nitrophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4S/c1-10-3-2-8-21-15(10)20-17-13(18(21)24)9-14(27-17)16(23)19-11-4-6-12(7-5-11)22(25)26/h2-9H,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNFMKYEGOLADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.